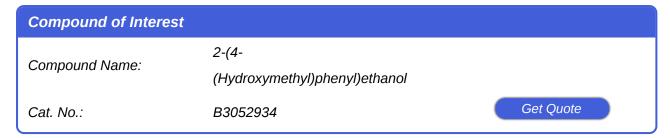


An In-depth Technical Guide to 2-(4-(Hydroxymethyl)phenyl)ethanol

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CAS Number: 4866-85-7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(4-

(Hydroxymethyl)phenyl)ethanol, a versatile bifunctional organic compound with significant potential in pharmaceutical and fine chemical synthesis. This document consolidates available data on its physicochemical properties, outlines a detailed experimental protocol for its synthesis, and discusses its potential applications in drug development based on the activities of related structures.

Chemical Identity and Physicochemical Properties

2-(4-(Hydroxymethyl)phenyl)ethanol is a substituted aromatic alcohol featuring both a primary alcohol functional group on the ethyl chain and a benzylic alcohol group. This dual functionality makes it a valuable building block for creating more complex molecules.[1] Its unique structure allows for selective reactions and modifications, offering flexibility in synthetic strategies.

Table 1: Physicochemical Properties of 2-(4-(Hydroxymethyl)phenyl)ethanol



Property	Value	Source
CAS Number	4866-85-7	[1][2][3]
Molecular Formula	C9H12O2	[1][2]
Molecular Weight	152.19 g/mol	[1][2][3]
IUPAC Name	2-[4- (hydroxymethyl)phenyl]ethanol	[1]
Appearance	White to off-white solid	[2]
Melting Point	~30 °C (approximate)	[2]
Boiling Point	140-145 °C at 23 Torr	[2]
Density (Predicted)	1.139 ± 0.06 g/cm ³	[2]
pKa (Predicted)	14.41 ± 0.10	[2]
Storage	2-8°C, sealed in a dry environment	[2][3]

Synthesis of 2-(4-(Hydroxymethyl)phenyl)ethanol

A practical synthetic route to **2-(4-(Hydroxymethyl)phenyl)ethanol** involves the reduction of a suitable precursor, such as methyl 4-(2-hydroxyethyl)benzoate. This ester can be reduced to the corresponding diol using a strong reducing agent like lithium aluminum hydride.

Experimental Protocol: Reduction of Methyl 4-(2-hydroxyethyl)benzoate

This protocol is based on standard reduction procedures for esters to alcohols.

Materials:

- Methyl 4-(2-hydroxyethyl)benzoate (1 equivalent)[4]
- Lithium aluminum hydride (LiAlH₄) (2-3 equivalents)



- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Dry ice/acetone bath
- 1 M Hydrochloric acid (HCl)
- Saturated aqueous sodium sulfate (Na₂SO₄) solution
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Rotary evaporator
- Standard laboratory glassware for inert atmosphere reactions

Procedure:

- Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride in anhydrous diethyl ether under a nitrogen atmosphere. The flask is cooled to 0°C using an ice bath.
- Addition of Ester: A solution of methyl 4-(2-hydroxyethyl)benzoate in anhydrous diethyl ether
 is added dropwise to the stirred suspension of LiAlH₄ via the dropping funnel at a rate that
 maintains the internal temperature below 5°C.
- Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Quenching: Upon completion, the reaction is carefully quenched by the slow, dropwise
 addition of water, followed by 15% aqueous sodium hydroxide, and then again with water,
 while cooling the flask in an ice bath. This is followed by the addition of 1 M HCl to neutralize
 the mixture.
- Workup: The resulting mixture is filtered to remove the aluminum salts. The organic layer is separated, and the aqueous layer is extracted three times with diethyl ether.

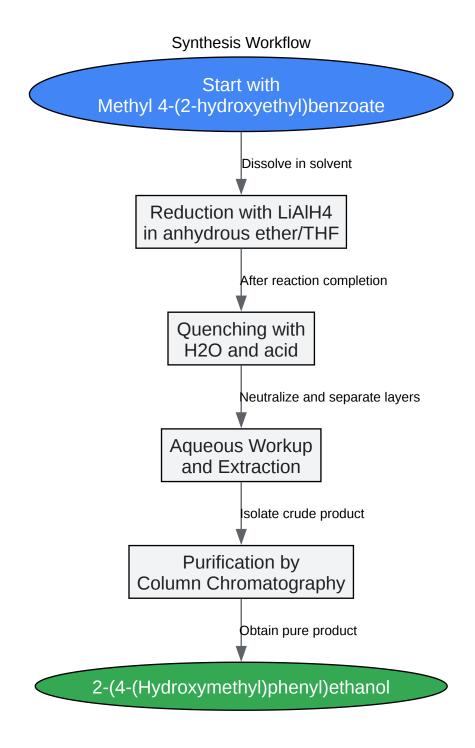






- Purification: The combined organic extracts are washed with saturated aqueous sodium sulfate solution, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
- Characterization: The crude **2-(4-(Hydroxymethyl)phenyl)ethanol** can be further purified by column chromatography on silica gel if necessary. The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.





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A simplified workflow for the synthesis of **2-(4-(Hydroxymethyl)phenyl)ethanol**.

Spectroscopic Data (Predicted)

While experimental spectra for **2-(4-(Hydroxymethyl)phenyl)ethanol** are not readily available in public databases, its spectral characteristics can be predicted based on its structure and



data from analogous compounds.

Table 2: Predicted Spectroscopic Data for 2-(4-(Hydroxymethyl)phenyl)ethanol

Technique	Predicted Features	
¹ H NMR	- Aromatic protons (AA'BB' system): ~7.2-7.4 ppm (doublets)- Benzylic -CH ₂ - protons: ~4.6 ppm (singlet)- Ethyl -CH ₂ - protons (adjacent to aromatic ring): ~2.8 ppm (triplet)- Ethyl -CH ₂ - protons (adjacent to hydroxyl): ~3.8 ppm (triplet)- Hydroxyl protons (-OH): Broad singlets, chemical shift variable	
¹³ C NMR	- Aromatic carbons: ~127-140 ppm- Benzylic - CH ₂ - carbon: ~65 ppm- Ethyl -CH ₂ - carbon (adjacent to aromatic ring): ~39 ppm- Ethyl - CH ₂ - carbon (adjacent to hydroxyl): ~63 ppm	
IR Spectroscopy	- Broad O-H stretch: ~3300-3400 cm ⁻¹ - Aromatic C-H stretch: ~3000-3100 cm ⁻¹ - Aliphatic C-H stretch: ~2850-2950 cm ⁻¹ - Aromatic C=C bending: ~1500-1600 cm ⁻¹ - C-O stretch: ~1000-1100 cm ⁻¹	
- Molecular ion (M+) peak at m/z = 15 Fragmentation patterns may include I (m/z = 134), loss of CH ₂ OH (m/z = 12 cleavage of the ethyl side chain.		

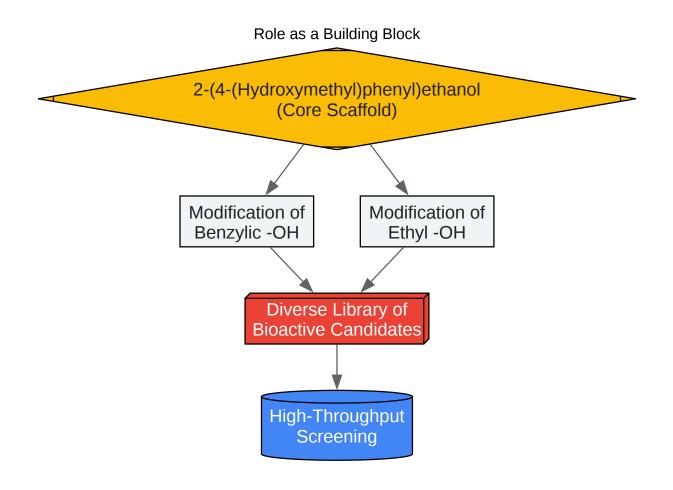
Applications in Drug Development and Research

2-(4-(Hydroxymethyl)phenyl)ethanol serves as a versatile intermediate in the synthesis of pharmaceuticals and other bioactive molecules.[1] Its two hydroxyl groups offer reactive sites for further chemical modifications, making it a valuable building block in medicinal chemistry.

Potential as a Scaffold in Medicinal Chemistry



The structure of **2-(4-(Hydroxymethyl)phenyl)ethanol** can be envisioned as a central scaffold from which more complex molecules can be constructed. The two hydroxyl groups can be differentially protected and then reacted to introduce a variety of functional groups, leading to the synthesis of diverse chemical libraries for drug screening.



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Conceptual diagram of **2-(4-(Hydroxymethyl)phenyl)ethanol** as a core scaffold in drug discovery.

Biological Activity of Related Compounds

While specific biological activity for **2-(4-(Hydroxymethyl)phenyl)ethanol** is not extensively documented, studies on related phenylethanol derivatives have shown a range of biological effects, including antibacterial and antifungal properties.[5][6] For instance, certain derivatives have been synthesized and evaluated for their potential as antibacterial agents.[5] This



suggests that novel derivatives of **2-(4-(Hydroxymethyl)phenyl)ethanol** could be promising candidates for antimicrobial drug discovery programs.

Conclusion

2-(4-(Hydroxymethyl)phenyl)ethanol is a chemical intermediate with considerable potential for applications in research and development, particularly within the pharmaceutical industry. Its bifunctional nature provides a platform for the synthesis of a wide array of complex molecules. While detailed experimental data on its biological activity and spectroscopic properties are not yet widely available, its structural similarity to other biologically active phenylethanol derivatives suggests that it is a compound worthy of further investigation. The synthetic protocol and predicted data presented in this guide offer a solid foundation for researchers and drug development professionals interested in exploring the utility of this versatile molecule.

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